1-Butyl-2-hydroxymethylimidazole

Description

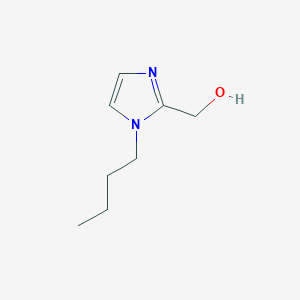

1-Butyl-2-hydroxymethylimidazole is an imidazole derivative characterized by a butyl group at the 1-position and a hydroxymethyl substituent at the 2-position of the heterocyclic ring. Imidazole derivatives are renowned for their versatility in pharmaceuticals, coordination chemistry, and material science due to their electron-rich aromatic system and ability to participate in hydrogen bonding.

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

(1-butylimidazol-2-yl)methanol |

InChI |

InChI=1S/C8H14N2O/c1-2-3-5-10-6-4-9-8(10)7-11/h4,6,11H,2-3,5,7H2,1H3 |

InChI Key |

AOPMHPFNYCNHJU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=CN=C1CO |

Origin of Product |

United States |

Scientific Research Applications

Catalysis

1-Butyl-2-hydroxymethylimidazole has been studied for its catalytic properties, particularly in the context of metal coordination complexes. For instance, research has demonstrated that this compound can form stable complexes with metal ions, enhancing their catalytic activity in oxidation reactions.

Case Study: Copper Complexes

A notable study investigated the use of copper-imidazole complexes for catalyzing oxidation reactions. The complex formed with this compound exhibited significant oxidase-like activity, which was utilized for colorimetric detection of ascorbic acid and glutathione. The detection limits were found to be 0.1304 μM and 0.097 μM, respectively, indicating the compound's potential in biochemical analysis and diagnostics .

Material Science

In material science, this compound is being explored for its role in developing advanced materials such as polymers and nanocomposites.

Data Table: Properties of Imidazole-Based Materials

| Property | Value |

|---|---|

| Thermal Stability | High |

| Solubility | Soluble in polar solvents |

| Mechanical Strength | Enhanced when used in composites |

Research indicates that incorporating this compound into polymer matrices can improve their mechanical properties and thermal stability, making them suitable for various industrial applications .

Environmental Remediation

The environmental applications of this compound are particularly noteworthy in the context of capturing toxic compounds. Studies have shown that this compound can effectively bind to nerve agent simulants such as DMCP (dimethyl chlorophosphate), facilitating their decomposition.

Case Study: Nerve Agent Simulant Capture

In a controlled experiment, the complexing ability of this compound was compared with that of 1-butyl-2-methylimidazole. The results indicated that the former had superior binding efficiency, making it a promising candidate for developing materials aimed at detoxifying hazardous substances .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

| Compound Name | Substituents (Position) | Key Functional Groups |

|---|---|---|

| 1-Butyl-2-hydroxymethylimidazole | Butyl (1), hydroxymethyl (2) | Hydroxymethyl, alkyl chain |

| 1-Benzyl-2-methylimidazole | Benzyl (1), methyl (2) | Aromatic benzyl, methyl |

| 2-Methylimidazole | Methyl (2) | Methyl |

| 1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole | Benzyl-tert-butyl (1), phenyl-tert-butyl (2) | Bulky tert-butyl, fused benzene ring |

Key Observations :

- Steric Effects : Bulky substituents (e.g., tert-butyl in benzimidazole derivatives) reduce reactivity but enhance thermal stability and crystallinity, as seen in crystal structure studies .

Physical and Chemical Properties

| Property | This compound | 2-Methylimidazole | 1-Benzyl-2-methylimidazole |

|---|---|---|---|

| Molecular Weight (g/mol) | ~168.2 (estimated) | 82.1 | 172.2 |

| Melting Point (°C) | Not reported (likely <100) | 142–145 | 45–50 (liquid at RT) |

| Solubility | Moderate in polar solvents | High in water | High in organic solvents |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Butyl-2-hydroxymethylimidazole, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves alkylation or substitution reactions. For example, imidazole derivatives are often synthesized via refluxing with ammonium acetate (CH₃COONH₄) under inert conditions, with progress monitored by TLC . Optimizing reaction efficiency may require adjusting stoichiometry, catalyst selection (e.g., Lewis acids), or microwave-assisted synthesis to reduce reaction time. Purification via column chromatography using gradients of ethyl acetate/hexane is recommended .

Q. How should researchers handle accidental spills or exposures during experimental work with this compound?

- Methodological Answer : Immediate containment using inert absorbents (e.g., vermiculite) and wearing PPE (gloves, goggles, respirators) is critical. Avoid dispersal into drains; contaminated materials must be disposed of as hazardous waste per local regulations. Emergency showers and eye baths should be accessible .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assigns proton environments and confirms substituent positions.

- FT-IR : Identifies functional groups (e.g., hydroxyl, imidazole ring vibrations).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Cross-referencing with PubChem or Reaxys databases ensures accuracy .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and tautomerism of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model tautomeric equilibria and electron distribution. Molecular docking studies (AutoDock Vina) predict interactions with biological targets, such as enzymes or receptors, guiding drug design .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Curves : Establish IC₅₀/EC₅₀ values across multiple cell lines.

- Assay Standardization : Use CLSI guidelines for antimicrobial testing to ensure reproducibility.

- Metabolomic Profiling : LC-MS/MS identifies metabolite interference or degradation products .

Q. How to design experiments to assess the environmental impact of this compound degradation byproducts?

- Methodological Answer :

- Aqueous Stability Tests : Monitor hydrolysis/photolysis under UV-Vis light (λ = 254–365 nm) at varying pH.

- Ecotoxicology Assays : Use Daphnia magna or Vibrio fischeri models to quantify acute/chronic toxicity.

- Advanced Oxidation Processes (AOPs) : Evaluate ozonation or Fenton reactions for remediation potential .

Methodological Tables

| Parameter | Analytical Technique | Key References |

|---|---|---|

| Synthetic Yield Optimization | Microwave-assisted synthesis | |

| Tautomerism Analysis | DFT Calculations | |

| Environmental Persistence | LC-MS/MS Metabolite Profiling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.